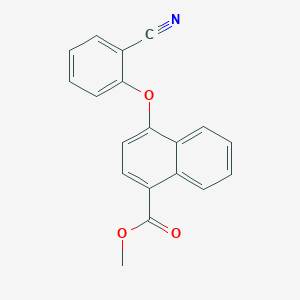
bromozinc(1+);ethenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromozinc(1+);ethenylbenzene, also known as phenethylzinc bromide, is an organozinc compound that features a bromozinc cation and an ethenylbenzene anion. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromozinc(1+);ethenylbenzene can be synthesized through the reaction of ethenylbenzene with zinc and a brominating agent. A common method involves the use of ethyl bromoacetate and zinc in tetrahydrofuran under an argon atmosphere at room temperature . The reaction typically proceeds through the formation of a bromozinc intermediate, which then reacts with ethenylbenzene to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Bromozinc(1+);ethenylbenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the bromozinc group can be replaced by other electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl hydrogen peroxide and catalysts such as iron or cobalt compounds.
Substitution: Reagents like N-chloro- or N-bromodiethylamine are used in substitution reactions, often in tetrahydrofuran under argon.
Major Products
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);ethenylbenzene is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action for bromozinc(1+);ethenylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution . This intermediate can then undergo further transformations, leading to the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylzinc chloride: Similar to bromozinc(1+);ethenylbenzene but with a chloride anion instead of bromide.
Phenethylzinc iodide: Another analog with an iodide anion.
Uniqueness
This compound is unique due to its specific reactivity and the types of reactions it can undergo. The bromide anion can influence the reactivity and selectivity of the compound in various chemical transformations, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C8H7BrZn |
|---|---|
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
bromozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
UPAIHQXNWCNTRT-UHFFFAOYSA-M |
Kanonische SMILES |
C=[C-]C1=CC=CC=C1.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)

![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)



![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)





